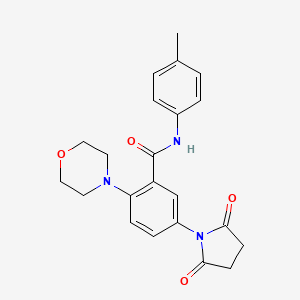
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Descripción general
Descripción
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as MPBD, is a synthetic compound that has been studied for its potential use in medicinal chemistry. It belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. MPBD has been found to exhibit interesting pharmacological properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is not fully understood, but it is believed to act on various targets in the body. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has also been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in models of acute and chronic inflammation, as well as to reduce seizure activity in models of epilepsy. Additionally, 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, although further studies are needed to determine its potential as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in lab experiments is that it is a synthetic compound that can be produced in large quantities with high purity. Additionally, its pharmacological properties make it a versatile tool for investigating various biological processes. However, one limitation of using 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. One area of interest is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, further studies are needed to determine the exact mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, which could provide insights into its potential therapeutic applications. Finally, the development of new synthetic methods for 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide could enable the production of analogs with improved pharmacological properties.
Aplicaciones Científicas De Investigación
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. It has been found to exhibit interesting pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have potential as an antitumor agent, making it a promising candidate for further investigation.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-2-4-16(5-3-15)23-22(28)18-14-17(25-20(26)8-9-21(25)27)6-7-19(18)24-10-12-29-13-11-24/h2-7,14H,8-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLLFSIWDSSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7133361 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3446957.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B3446975.png)
![3-(3,4-dimethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446979.png)
![ethyl [5-(anilinocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3446993.png)
![N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3447006.png)
![N,N-diethyl-4-{[(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3447011.png)
![2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3447025.png)
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3447049.png)
![4-oxo-4-{[4-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B3447051.png)
![N-(2-furylmethyl)-2-imino-1-isopropyl-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3447055.png)
![methyl 1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3447058.png)
![N-{4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3447066.png)